molecular formula C17H18N4O B4533542 2,7-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]quinoline-4-carboxamide

2,7-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]quinoline-4-carboxamide

Cat. No. B4533542
M. Wt: 294.35 g/mol
InChI Key: XANQFTYFFMOTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline derivatives, including pyrazoloquinolines and related compounds, have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The interest in these compounds stems from their potential as therapeutic agents and their unique photophysical properties.

Synthesis Analysis

Synthesis of quinoline derivatives typically involves multi-step chemical reactions, including condensation, cycloaddition, and substitution reactions. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involves the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines to yield a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids (Deady et al., 2003).

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be analyzed using various spectroscopic techniques such as FT-IR, NMR, and UV-visible spectroscopy. For example, a study on the molecular geometry, NBO, NLO, and thermodynamic properties of a novel quinoline derivative was conducted using DFT and TDDFT methods (Fatma et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and rearrangement reactions. These reactions are crucial for modifying the chemical structure and enhancing the biological activity of the compounds. For example, the synthesis of pyrazolo[1,5-a]quinoline thioether derivatives involves aryl sulfenylation and benzannulation strategies (Saritha et al., 2022).

properties

IUPAC Name

2,7-dimethyl-N-(2-pyrazol-1-ylethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-12-4-5-14-15(11-13(2)20-16(14)10-12)17(22)18-7-9-21-8-3-6-19-21/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANQFTYFFMOTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=C2C=C1)C(=O)NCCN3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2,7-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2,7-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]quinoline-4-carboxamide
Reactant of Route 4
2,7-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]quinoline-4-carboxamide
Reactant of Route 5
2,7-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]quinoline-4-carboxamide
Reactant of Route 6
2,7-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.